1-(3-Hydroxyphenyl)butane-1,3-dione

Description

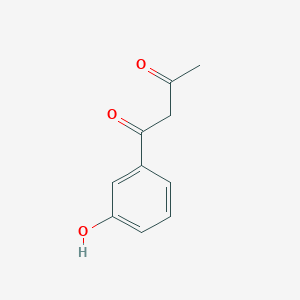

1-(3-Hydroxyphenyl)butane-1,3-dione is a β-diketone derivative characterized by a central diketone moiety (O=C–CH₂–C=O) linked to a 3-hydroxyphenyl substituent. The hydroxyl group at the 3-position of the phenyl ring likely enhances hydrogen-bonding interactions, influencing its reactivity, solubility, and electronic properties. Such compounds are often studied for applications in coordination chemistry, catalysis, and photophysics due to their ability to form stable metal complexes and participate in excited-state intramolecular proton transfer (ESIPT) processes .

Properties

CAS No. |

96487-40-0 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

1-(3-hydroxyphenyl)butane-1,3-dione |

InChI |

InChI=1S/C10H10O3/c1-7(11)5-10(13)8-3-2-4-9(12)6-8/h2-4,6,12H,5H2,1H3 |

InChI Key |

LBNBWKPVLOSGFN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=CC(=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-(3-Hydroxyphenyl)butane-1,3-dione

Baker-Venkatraman Rearrangement

The most well-documented synthesis of this compound involves the Baker-Venkatraman rearrangement , a classical method for converting aryl acetates to β-diketones. This reaction proceeds via a base-mediated acyl migration, as outlined below:

- Starting Material : 7-Acetyl-6-acetyloxy-3-methyl benzofuran (2.32 g, 0.01 M) is dissolved in dry pyridine (20 mL).

- Base Addition : Powdered potassium hydroxide (KOH, 2.24 g, 0.04 M) is added, and the mixture is stirred for 20 minutes at room temperature.

- Acidification : The reaction is quenched with dilute hydrochloric acid (HCl), precipitating a yellow solid.

- Purification : The crude product is crystallized from aqueous ethanol, yielding 2.01 g (87%) of this compound.

Key Reaction Parameters :

- Temperature : Ambient (25–30°C).

- Time : 20 minutes of active stirring followed by 30 minutes of standing.

- Yield : 87% after recrystallization.

This method leverages the nucleophilic attack of the enolate intermediate on the acetyloxy group, followed by keto-enol tautomerization to stabilize the β-diketone product. The use of pyridine as a solvent facilitates deprotonation, while KOH acts as both a base and a catalyst.

Alternative Synthetic Routes

While the Baker-Venkatraman rearrangement is the primary method, other potential routes include:

Microwave-Assisted Synthesis

Modern techniques such as microwave-assisted synthesis could enhance reaction efficiency. A patent detailing the use of microchannel reactors for similar compounds (e.g., hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate) highlights the potential for rapid, high-yield syntheses under controlled conditions. Adapting this technology to this compound could reduce reaction times from hours to minutes.

Analytical Characterization

Spectral Data

The structural identity of this compound is confirmed through spectroscopic analysis:

The enolic -OH proton at δ 12.81 ppm and the absence of acetyloxy signals in the NMR spectrum confirm successful rearrangement.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone moiety to diols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are typical reducing agents used.

Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Diols.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(3-Hydroxyphenyl)butane-1,3-dione has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)butane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and diketone moiety play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3-Hydroxyphenyl)butane-1,3-dione with structurally related β-diketones, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Hydrogen Bonding and Reactivity

- 1-(2-Hydroxyphenyl)-3-methylbutan-1-one (C₁₁H₁₄O₂): This compound features a 2-hydroxyphenyl group, which forms intramolecular hydrogen bonds with the adjacent carbonyl group. Such interactions stabilize the keto-enol tautomer, enhancing its fluorescence properties and suitability for photophysical studies.

- 1-(4-Fluorophenyl)butane-1,3-dione (C₁₀H₉FO₂): The electron-withdrawing fluorine atom at the 4-position increases the diketone’s acidity (pKa ~8–9), facilitating deprotonation and coordination to metal ions. The 3-hydroxyphenyl analog, with its –OH group, may display similar acidity but with additional hydrogen-bonding donor capacity .

- 1-(3-Chlorophenyl)butane-1,3-dione (C₁₀H₉ClO₂) : Chlorine’s inductive effect enhances electrophilic reactivity at the diketone moiety, making this compound reactive toward nucleophiles (e.g., amines, hydrazines). The 3-hydroxyphenyl derivative could exhibit dual reactivity: nucleophilic attack at the diketone and electrophilic substitution at the hydroxylated aromatic ring .

Structural and Physical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.